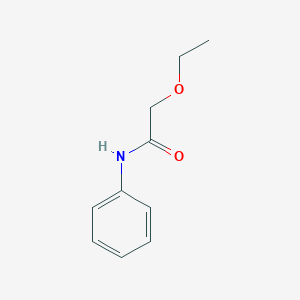

2-ethoxy-N-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-ethoxy-N-phenylacetamide |

InChI |

InChI=1S/C10H13NO2/c1-2-13-8-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |

InChI Key |

LXEFYWWNLGZTQB-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethoxy N Phenylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-ethoxy-N-phenylacetamide offers a distinct signature for each proton in the molecule, confirming the presence of the ethoxy, N-phenyl, and acetamide (B32628) moieties.

Aromatic Region: The protons on the phenyl ring typically appear as a complex multiplet or as distinct signals in the downfield region of the spectrum, approximately between δ 7.0 and δ 7.6 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the ethoxy and acetamido substituents.

Amide Proton (N-H): A broad singlet corresponding to the amide proton (N-H) is characteristically observed further downfield, often around δ 8.3 ppm. chemicalbook.com Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. thermofisher.com

Ethoxy Group Protons: The ethoxy group gives rise to two characteristic signals. A quartet at approximately δ 4.05 ppm corresponds to the methylene (B1212753) protons (-O-CH₂-), which are split by the adjacent methyl protons. thermofisher.com These methyl protons (-CH₃) in turn appear as a triplet around δ 1.40 ppm, a signature pattern for an ethyl group. thermofisher.com

Acetamido Methylene Protons: The protons of the methylene group adjacent to the carbonyl function (-CO-CH₂-) are expected to produce a singlet at approximately δ 4.50 ppm. The exact chemical shift confirms its attachment to the electron-withdrawing carbonyl group and the ether oxygen.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | ~8.30 | s (broad) | 1H |

| Ar-H | ~7.00-7.60 | m | 5H |

| -CO-CH₂-O- | ~4.50 | s | 2H |

| -O-CH₂-CH₃ | ~4.05 | q | 2H |

| -O-CH₂-CH₃ | ~1.40 | t | 3H |

s: singlet, t: triplet, q: quartet, m: multiplet

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon. bhu.ac.in

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 168-169 ppm due to the strong deshielding effect of the double-bonded oxygen. redalyc.org

Aromatic Carbons: The carbons of the phenyl ring resonate in the δ 115-140 ppm range. The carbon attached to the nitrogen (ipso-carbon) can be distinguished from the ortho, meta, and para carbons based on substituent effects.

Aliphatic Carbons: The carbon atoms of the ethoxy and acetamido methylene groups appear in the upfield region. The methylene carbon of the ethoxy group (-O-CH₂) is found around δ 65 ppm, while the methylene carbon adjacent to the carbonyl (-CO-CH₂) is located near δ 68 ppm. The terminal methyl carbon (-CH₃) of the ethoxy group gives a signal at approximately δ 15 ppm.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~168.5 |

| Ar-C (ipso, attached to N) | ~138.0 |

| Ar-C | ~129.0, 124.0, 120.0 |

| -CO-CH₂-O- | ~68.0 |

| -O-CH₂-CH₃ | ~65.0 |

| -O-CH₂-CH₃ | ~15.0 |

DEPT (Distortionless Enhancement of Polarization Transfer) Spectroscopy

DEPT spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A standard DEPT-135 experiment shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, like the carbonyl carbon and the ipso-aromatic carbon, are absent in DEPT spectra. This technique would confirm the assignments made in the standard ¹³C NMR spectrum, verifying the presence of one methyl group, two methylene groups, and the methine carbons of the phenyl ring. tjpr.org

Vibrational Spectroscopy for Molecular Vibrations and Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A prominent absorption band appears in the region of 3300-3250 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary amide. Its position and sharpness can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and methylene groups appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1670-1660 cm⁻¹ is one of the most identifiable features in the spectrum. This is the Amide I band, primarily associated with the C=O stretching vibration. tjpr.org

Amide II Band (N-H Bend): The Amide II band, resulting from a coupling of the N-H bending and C-N stretching vibrations, is found near 1540 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O-C stretching of the ether linkage appears in the 1250-1050 cm⁻¹ region.

| Vibrational Mode | Frequency (ν, cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3280 | Medium-Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2980, 2870 | Medium |

| C=O Stretch (Amide I) | ~1665 | Strong |

| N-H Bend (Amide II) | ~1540 | Strong |

| C-O-C Ether Stretch | ~1245 | Strong |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum.

Amide Bands: Amide I and other amide bands are also observable in Raman spectra. nih.govresearchgate.netresearchgate.net Studies on similar secondary amides show that changes in temperature can lead to splitting of the Amide I band, providing insights into intermolecular hydrogen bonding dynamics. nih.govresearchgate.netresearchgate.net

C-C and C-H vibrations: The aliphatic backbone vibrations also give rise to characteristic Raman signals that can complement the FT-IR data for a full vibrational analysis.

Together, these advanced spectroscopic methods provide a rigorous and unambiguous characterization of the molecular structure of this compound, confirming its synthesis and purity.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Data

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and numerous fragment ions. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragmentation pathways.

For N-aryl substituted 2-phenylacetamides, a primary fragmentation process involves the loss of a hydrogen atom from the molecular ion. nih.gov However, the most common fragmentation pathway for amides is the cleavage of the N-CO bond. rsc.org Another typical fragmentation for N-alkyl-, N-isoalkyl-, and N-cycloalkyl-2-phenylacetamides involves the cleavage of the bond alpha to the carbonyl group. nih.gov In the case of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include the alpha-cleavage of the ethoxy group and the cleavage of the amide bond, leading to characteristic fragment ions.

Table 1: Predicted Major EI-MS Fragmentation for this compound

| Fragment Ion Structure | m/z Value | Description of Loss |

|---|---|---|

| [C₆H₅NHCOCH₂OCH₂CH₃]•+ | 179 | Molecular Ion (M•+) |

| [C₆H₅NHCOCH₂O]+ | 150 | Loss of ethyl radical (•CH₂CH₃) |

| [C₆H₅NHCO]+ | 120 | Loss of ethoxymethyl radical (•CH₂OCH₂CH₃) |

| [C₆H₅NH₂]•+ | 93 | McLafferty-type rearrangement and loss of ketene |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. chromatographyonline.com It is particularly useful for the analysis of polar, non-volatile, and thermally labile compounds, which are common characteristics of acetamide derivatives. chromatographyonline.commdpi.com

In a typical LC-MS analysis of this compound derivatives, the sample would first be passed through an HPLC column to separate the components of the mixture. mdpi.com The eluent from the column is then introduced into the mass spectrometer, commonly using a soft ionization technique like electrospray ionization (ESI). chromatographyonline.com ESI allows for the ionization of analyte molecules directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]⁺ with minimal fragmentation. chromatographyonline.com This technique is highly sensitive and is widely used for quantitative analysis in various fields. chromatographyonline.comacs.org It is important to note that potential contamination from solvents like acetonitrile (B52724) can sometimes interfere with the analysis of acetamides. nih.govacs.org LC coupled with tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and structural confirmation by selecting a precursor ion and analyzing its collision-induced dissociation fragments. chromatographyonline.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.0005 atomic mass units (amu) or 5 parts per million (ppm). libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. libretexts.orgrsc.orgrsc.org While nominal mass spectrometry might not distinguish between two different formulas that have the same integer mass (e.g., C₅H₁₂ and C₄H₈O both have a nominal mass of 72), HRMS can easily differentiate them based on their exact masses (72.0939 amu vs. 72.0575 amu, respectively). libretexts.org

For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₃NO₂. sigmaaldrich.com The calculated exact mass for the neutral molecule is 179.09463 amu. HRMS analysis would aim to detect the molecular ion with a mass-to-charge ratio extremely close to this calculated value, providing strong evidence for the compound's identity and purity. mdpi.comresearchgate.net

Table 2: HRMS Data for a Representative Acetamide Derivative

| Compound Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| C₁₃H₁₇NO₃ | 235.1208 | 235.1208 | rsc.org |

| C₁₄H₂₀N₃O₂ | 262.1556 | 262.3330 | mdpi.com |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Conformation

To perform a single-crystal XRD study, a suitable single crystal of the this compound derivative is grown and mounted on a diffractometer. unl.pt The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. stanford.edu Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions and the space group of the crystal. stanford.eduunl.pt Subsequent structure solution and refinement reveal the exact coordinates of each atom in the molecule. semanticscholar.org

Studies on related N-phenylacetamide derivatives show they often crystallize in common space groups such as C2/c or P2₁/c. semanticscholar.orgiucr.org The data obtained provides an unambiguous confirmation of the molecular structure. researchgate.net

Table 3: Representative Single Crystal XRD Data for N-Phenylacetamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | C₉H₁₀ClNOS | Monoclinic | P2₁/c | 11.2319(3) | 9.7733(3) | 9.2796(3) | 97.464(1) | iucr.org |

The crystal packing of molecules is governed by a network of intermolecular interactions. Single-crystal XRD analysis is crucial for identifying and quantifying these forces, which include strong hydrogen bonds and weaker interactions like C-H···O and π-π stacking. iucr.orgiosrjournals.org

In the crystal structures of N-phenylacetamide derivatives, a common and dominant supramolecular feature is the formation of hydrogen bonds involving the amide group. semanticscholar.orgiucr.org The amide N-H group frequently acts as a hydrogen bond donor to the carbonyl oxygen atom (N-H···O) of an adjacent molecule, often leading to the formation of infinite chains or tapes. semanticscholar.orgiucr.org

Additionally, π-π stacking interactions between the aromatic phenyl rings of neighboring molecules can contribute significantly to the stability of the crystal lattice. iucr.orgiucr.org These interactions involve the face-to-face or offset stacking of the aromatic rings. Other weaker interactions, such as C-H···π and various van der Waals forces, also play a role in defining the final three-dimensional architecture of the crystal. iosrjournals.org A detailed understanding of these interactions is vital as they influence the material's physical properties, such as melting point and solubility.

Table 4: Common Intermolecular Interactions in N-Phenylacetamide Derivatives

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | N-H | O=C | Forms primary structural motifs like chains and sheets. semanticscholar.orgiucr.org |

| Hydrogen Bonding | C-H | O | Weaker interactions that contribute to packing efficiency. iucr.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Occurs between inversion-related molecules, contributing to crystal packing. iucr.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible regions. uzh.ch The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org For organic molecules like this compound, the most common transitions observed in the 200-800 nm range are π → π* and n → π*. libretexts.org

The structure of this compound contains several chromophores: the phenyl ring and the carbonyl group of the amide.

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of systems with double bonds and aromatic rings and typically result in strong absorption bands. nih.gov In acetamide-chalcone derivatives, intense absorption bands between 330 nm and 350 nm are ascribed to these π-π* transitions. nih.gov

n → π Transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on oxygen or nitrogen) to a π* antibonding orbital. masterorganicchemistry.com These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are generally weaker. masterorganicchemistry.com The carbonyl group in ketones and aldehydes typically shows a weak n→π* transition in the 270-300 nm region. masterorganicchemistry.com

The solvent can influence the wavelength of these transitions. In studies of related ethoxy-phenol compounds, shifting the solvent from non-polar to polar can cause a shift in the absorption maxima (solvatochromism), indicating changes in the stability of the ground and excited states. researchgate.net

Table 2: Expected Electronic Transitions for this compound based on Analogous Compounds

| Transition Type | Associated Functional Group | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Phenyl Ring, C=O | ~200 - 350 nih.govunits.it | Strong |

| n → π | Carbonyl (C=O) | ~270 - 300 masterorganicchemistry.com | Weak |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is particularly useful for determining phase transitions, such as melting. For acetanilide (B955) and its derivatives, DSC has been used to measure fusion enthalpies and melting temperatures. umsl.edu A comprehensive study on 3- and 4-ethoxyacetanilides used DSC to determine their heat capacities and fusion enthalpies. mdpi.com For 4-ethoxyacetanilide (phenacetin), a fusion enthalpy of 32.0 ± 0.1 kJ/mol and a melting temperature of 407 ± 0.1 K were reported. umsl.edu These values provide insight into the energetic requirements for breaking the crystal lattice.

Table 3: Thermal Properties of Acetanilide Derivatives Measured by DSC

| Compound | Fusion Enthalpy (ΔHfus) (kJ/mol) | Onset Melting Temperature (Tonset) (K) |

| Acetanilide | 22.1 ± 0.1 | 386.9 ± 0.1 |

| 4-Methoxyacetanilide | 25.4 ± 0.3 | 398.2 ± 1.2 |

| 3-Ethoxyacetanilide | 28.9 ± 0.4 | 368.0 ± 0.4 |

| 4-Ethoxyacetanilide (Phenacetin) | 32.0 ± 0.1 | 407.0 ± 0.1 |

| Source: umsl.edu |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is ideal for determining the thermal stability and decomposition profile of a compound. etamu.edu In studies of related organochalcogenide compounds containing an arylamide group, TGA showed decomposition beginning around 300°C. ekb.eg For a Co(II)/pyrazole complex, TGA revealed a multi-step decomposition process, starting with the loss of solvent molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures (280–440 °C). mdpi.com A similar analysis for this compound would reveal its decomposition temperature and whether the process occurs in single or multiple steps, providing crucial information about its thermal stability.

Computational Chemistry and Theoretical Modeling of 2 Ethoxy N Phenylacetamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system, revealing its intrinsic properties.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules like 2-ethoxy-N-phenylacetamide due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For phenylacetamide and its derivatives, hybrid DFT functionals are commonly employed. scispace.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of Hartree-Fock theory and density functional approximations, is a widely used method for optimizing molecular geometry and calculating electronic properties of such systems. researchgate.netscispace.comsemanticscholar.org These calculations help determine atomic and molecular properties that are key to understanding chemical reactivity. semanticscholar.org

The accuracy of a quantum chemical calculation is highly dependent on the "basis set" used, which is a set of mathematical functions that approximate the atomic orbitals within the molecule. computationalscience.org For molecules like this compound, "split-valence" basis sets are a common starting point. pku.edu.cn

Pople-style basis sets are frequently utilized in studies of related N-phenylacetamide structures. researchgate.netgoogle.com These include:

6-31G(d) or 6-31G *: A split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms to better describe the non-spherical nature of electron density in bonds.

6-311++G(d,p) : A more extensive triple-split valence basis set that includes diffuse functions (+) on both heavy and hydrogen atoms to describe weakly bound electrons, and polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is often used to obtain more accurate energy and reactivity data. scispace.comsemanticscholar.org

The choice of basis set represents a trade-off between computational expense and the desired accuracy of the results. computationalscience.org The combination of a DFT functional (like B3LYP) and a basis set (like 6-311++G(d,p)) defines the "level of theory" for the computation. scispace.com

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. ossila.commasterorganicchemistry.com

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile. researchgate.netmasterorganicchemistry.com Conversely, the LUMO represents its ability to accept an electron, acting as an electrophile. researchgate.netmasterorganicchemistry.com The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. In phenylacetamide systems, the HOMO is often distributed over the phenyl ring and the amide group, while the LUMO may also be localized across this conjugated system. scispace.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability. scispace.commalayajournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and easily polarizable. malayajournal.org

In studies of substituted phenylacetamides, the HOMO and LUMO energies can range significantly depending on the specific substituents, with typical HOMO energies falling between -9.5 eV and -4.5 eV and LUMO energies between -5.6 eV and 0.13 eV. scispace.com The corresponding energy gap is a direct indicator of the molecule's chemical stability. scispace.com

Table 1: Representative Frontier Molecular Orbital Data for a Model Phenylacetamide System

| Parameter | Energy (eV) | Description |

| EHOMO | -9.06 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -5.59 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 3.47 | Indicator of chemical stability and reactivity |

| Note: Data is representative based on computational studies of analogous phenylacetamide derivatives. scispace.com |

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η)

High chemical hardness and low electrophilicity are associated with greater molecular stability. researchgate.net These descriptors provide a semi-quantitative framework for comparing the reactivity of different molecules within a series. malayajournal.org

Table 2: Calculated Global Reactivity Descriptors for a Model Phenylacetamide System

| Descriptor | Formula | Calculated Value | Unit |

| Ionization Potential (I) | -EHOMO | 9.06 | eV |

| Electron Affinity (A) | -ELUMO | 5.59 | eV |

| Electronegativity (χ) | (I + A) / 2 | 7.33 | eV |

| Chemical Potential (μ) | -(I + A) / 2 | -7.33 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.74 | eV |

| Chemical Softness (S) | 1 / η | 0.57 | eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 15.44 | eV |

| Note: Values are calculated based on the representative HOMO/LUMO energies in Table 1 and are illustrative for a model phenylacetamide system. scispace.comresearchgate.net |

Delocalization and Charge Transfer Analysis

The structure of this compound, featuring a phenyl ring connected to an amide group, facilitates electron delocalization. uou.ac.in This delocalization, where electrons are shared across multiple atoms in the conjugated π-system, is a key factor in the molecule's stability and reactivity. uou.ac.in

Computational methods can analyze and quantify this electronic behavior. Analysis of quantum chemical features like HOMO and LUMO can explain how electronic charge transfer occurs within the molecular system through its conjugated pathways. semanticscholar.orgresearchgate.net Techniques such as Natural Bond Orbital (NBO) analysis are used to investigate charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. semanticscholar.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. molinstincts.com An MEP map is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent neutral potential. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the ethoxy and carbonyl groups as sites of negative potential, while the amine proton and aromatic hydrogens would likely show positive potential. researchgate.netresearchgate.net This provides crucial information for predicting how the molecule will interact with other molecules, such as receptors or solvents. nih.govresearchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Data

Calculated Vibrational Frequencies and Potential Energy Distribution (PED)

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netcase.edu A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. nih.govresearchgate.net This detailed assignment confirms the interpretation of experimental spectra. case.edu For this compound, this analysis would help assign characteristic vibrations like the C=O stretch, N-H bend, C-O-C stretch, and various phenyl ring modes. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method for calculating the excited-state properties of molecules. nih.govworktribe.com It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govarxiv.org The method provides information on excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption). case.edubenasque.org For this compound, TD-DFT calculations could identify the primary electronic transitions, likely π → π* transitions associated with the phenyl ring and the amide group, and predict their absorption maxima. researchgate.net

Conformational Analysis and Molecular Stability

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. sigmaaldrich.com Computational methods are used to calculate the potential energy of these different conformers to determine their relative stability. nih.gov The most stable conformation is the one with the lowest energy. nih.gov For this compound, key rotations would occur around the C-N bond, the C-C single bonds in the ethoxy group, and the bond connecting the phenyl ring to the nitrogen atom. This analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. sigmaaldrich.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of a molecule, such as its conformational changes and its interactions with its environment (e.g., a solvent or a biological receptor). scispace.comresearchgate.net For this compound, an MD simulation could provide insights into its flexibility, how it interacts with water molecules, or its stability when bound to a protein target. nih.govresearchgate.net

Theoretical Assessment of Aromaticity and Substitution Effects

The electronic character of the phenyl ring in this compound is central to its properties and reactivity. Computational methods are employed to quantify the aromaticity of this ring and to understand how it is modulated by the attached ethoxy and acetamido functional groups.

Aromaticity Assessment Aromaticity is a key concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. While benzene (B151609) is the archetype, substitution can alter the degree of aromaticity. Theoretical chemistry offers several indices to quantify this property. Two of the most common are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA: This index evaluates aromaticity based on the variation of bond lengths within the ring. It compares the experimental or calculated bond lengths to an ideal value for a fully aromatic system. A HOMA value of 1 signifies a completely aromatic ring like benzene, while values less than 1 indicate a deviation from this ideal, suggesting reduced aromaticity.

NICS: This magnetic criterion is calculated by placing a "ghost" atom at the geometric center of a ring and computing its magnetic shielding. Aromatic systems sustain a diatropic ring current when placed in a magnetic field, leading to strong shielding at the center. Consequently, a large negative NICS value is a strong indicator of aromaticity.

For this compound, calculations would focus on the phenyl ring. The presence of both an electron-donating ethoxy group and an acetamido group is expected to cause minor perturbations in the bond lengths and electron distribution of the ring, potentially leading to a slight reduction in its aromaticity compared to unsubstituted benzene.

Table 1: Theoretical Aromaticity Indices for the Phenyl Ring

This table presents hypothetical calculated aromaticity indices for the phenyl ring in this compound, compared to benzene as a reference. These values are illustrative of typical computational results.

| Compound | HOMA Index | NICS(0) (ppm) |

|---|---|---|

| Benzene (Reference) | 1.000 | -9.7 |

| This compound | 0.985 | -9.1 |

Substitution Effects The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups attached to the phenyl ring significantly influence its electronic properties through inductive and resonance effects. A computational approach, typically using Density Functional Theory (DFT), can quantify these influences by analyzing molecular orbitals and charge distributions. scispace.com

Inductive Effect (I): This effect is transmitted through the sigma bonds. The electronegative oxygen and nitrogen atoms of the substituents exert an electron-withdrawing (-I) effect.

Resonance Effect (R): This effect involves the delocalization of lone-pair electrons from the oxygen and nitrogen atoms into the π-system of the benzene ring. Both the ethoxy and acetamido groups have a powerful electron-donating (+R) effect, which generally outweighs their -I effect, making them activating groups that increase electron density on the ring, particularly at the ortho and para positions.

Computational studies on related substituted acetanilides have shown that these electronic effects can be quantitatively assessed. researchgate.net Methods like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom, revealing how the substituents polarize the aromatic ring. The analysis for this compound would be expected to show an increase in electron density on the phenyl ring carbons ortho and para to each substituent.

Table 2: Illustrative Calculated Partial Atomic Charges on Phenyl Ring Carbons

This table shows a hypothetical distribution of partial charges (in atomic units, a.u.) on the carbon atoms of the phenyl ring in this compound, as would be determined by a Natural Population Analysis. C1 is bonded to the acetamido group and C2 to the ethoxy group.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| C1 (-NHCOCH₃) | +0.150 |

| C2 (-OCH₂CH₃) | +0.210 |

| C3 | -0.165 |

| C4 | -0.120 |

| C5 | -0.155 |

| C6 | -0.180 |

Intramolecular Hydrogen Bonding and Proton Transfer Studies

The specific arrangement of the substituents in this compound creates the potential for an intramolecular hydrogen bond (IHB). Theoretical studies are essential to confirm the existence and characterize the strength of such an interaction.

Intramolecular Hydrogen Bonding An IHB can potentially form between the hydrogen atom of the amide group (N-H, the proton donor) and the oxygen atom of the adjacent ethoxy group (the proton acceptor). This interaction would lead to the formation of a stable six-membered pseudo-ring. Computational modeling is used to investigate this possibility through several methods:

Conformational Analysis: The energy of the molecule in a conformation that allows for the IHB is compared to the energy of an open conformer where the interaction is sterically impossible (e.g., by rotating the C-N bond). A lower energy for the closed form suggests the presence of a stabilizing IHB, and the energy difference provides an estimate of its strength. semanticscholar.org

Geometric Analysis: In the optimized molecular geometry, the distance between the amide hydrogen and the ethoxy oxygen (H···O) and the bond angle (N-H···O) are key indicators. A short distance (typically under 2.4 Å) and an angle close to linear (though constrained by the ring structure) support the existence of an IHB. sapub.org

Quantum Theory of Atoms in Molecules (QTAIM): This sophisticated method analyzes the electron density topology. The presence of a bond critical point (BCP) between the hydrogen and oxygen atoms is a definitive theoretical confirmation of the interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond's nature and strength. sapub.org

Table 3: Hypothetical Parameters for the Intramolecular Hydrogen Bond in this compound

This table presents typical theoretical values that would be calculated to characterize the N-H···O intramolecular hydrogen bond.

| Parameter | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| ΔE (Open vs. Closed Conformer) | -4.5 kcal/mol | Stabilization energy due to IHB |

| d(H···O) | 2.15 Å | Short distance indicative of H-bond |

| ∠(N-H···O) | 145° | Favorable angle for interaction |

| QTAIM Electron Density (ρ) at BCP | 0.018 a.u. | Confirms presence of a weak to moderate bond |

Proton Transfer Studies A related but distinct phenomenon is intramolecular proton transfer (PT), where the amide proton would fully migrate from the nitrogen to the ethoxy oxygen. This would result in the formation of a different tautomer, likely a zwitterion. Such a process typically involves a significant energy barrier.

Computational studies can model the reaction pathway for this proton transfer by calculating the potential energy surface (PES) along a defined reaction coordinate (e.g., the N-H bond distance). researchgate.netchemrxiv.org This allows for the determination of the transition state structure and the activation energy for the process. For a molecule like this compound, the amide N-H bond is relatively stable, and the ethoxy oxygen is a weak base. Therefore, the activation energy for proton transfer in the ground electronic state is expected to be very high, making the process highly unfavorable under normal conditions. While proton transfer is a critical process in many chemical systems, for this compound, it is not a likely event without significant external energy input or catalytic influence. mdpi.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to N Phenylacetamide Derivatives

Principles and Applications of QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-phenylacetamide derivatives, QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and reducing costs.

The foundation of a QSAR model lies in the numerical representation of molecular structures through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of N-phenylacetamide derivatives, these can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape and volume.

Physicochemical Descriptors: These include properties like lipophilicity (logP), polarizability, and electronic properties.

Once the descriptors are calculated for a set of N-phenylacetamide derivatives with known biological activities, a mathematical model is constructed to correlate these descriptors with the activity. Common statistical methods for model construction include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). The goal is to create a model that can accurately predict the biological activity of new N-phenylacetamide derivatives based on their calculated descriptors.

An illustrative set of molecular descriptors for a hypothetical series of N-phenylacetamide derivatives is presented in Table 1.

Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of N-Phenylacetamide Derivatives This table contains hypothetical data for illustrative purposes.

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Validation is typically performed using two strategies:

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built. A common internal validation technique is cross-validation, where the dataset is repeatedly partitioned into training and test sets. The model is built on the training set and validated on the test set. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: This is a more stringent test of a model's predictive ability. The initial dataset is divided into a training set, used to build the model, and an external test set, which is not used during model development. The model's ability to predict the activities of the compounds in the external test set is then evaluated. A high predictive correlation coefficient (R²pred) for the external test set indicates good predictive power.

No QSAR model can be expected to reliably predict the activity of all possible chemicals. The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model is expected to make reliable predictions. For N-phenylacetamide derivatives, the AD is defined by the range of molecular descriptors of the compounds in the training set. When a new compound's descriptors fall outside this range, its prediction is considered an extrapolation and is less reliable. Defining the AD is a crucial step for the practical application of QSAR models in drug discovery and regulatory decision-making.

Computational Approaches to SAR Analysis

Structure-Activity Relationship (SAR) analysis is a qualitative approach that seeks to identify key structural features and substitution patterns that influence the biological activity of a series of compounds. For N-phenylacetamide derivatives, computational methods can aid in the visualization and interpretation of SAR data.

Graphical representations are powerful tools for visualizing SAR trends. For a series of N-phenylacetamide derivatives, a common approach is to create scatter plots of biological activity against a key molecular descriptor, such as logP. These plots can reveal patterns, such as a positive or negative correlation between lipophilicity and activity. Another useful visualization is a heatmap where compounds are clustered based on structural similarity, and their corresponding activities are represented by a color gradient. This can help in identifying "activity cliffs," where small changes in chemical structure lead to a large change in biological activity.

The SAR Matrix (SARM) is a computational method that organizes compounds and their associated SAR data in a matrix format, which is reminiscent of traditional R-group tables used in medicinal chemistry. nih.govresearchgate.netresearchgate.netf1000research.com This methodology is based on the matched molecular pair (MMP) formalism, where an MMP is a pair of compounds that differ only at a single site. nih.govf1000research.com

For a series of N-phenylacetamide derivatives, a SARM would be constructed by systematically identifying a common core structure (the N-phenylacetamide scaffold) and the various substituents at different positions. The matrix rows would represent different core scaffolds, and the columns would represent different substituents. nih.govf1000research.com Each cell in the matrix would represent a unique compound, and the cell would be color-coded based on its biological activity. nih.govf1000research.com This allows for a systematic exploration of the chemical space around the N-phenylacetamide scaffold and the identification of key substitution patterns that enhance activity.

An illustrative SAR Matrix for a hypothetical series of N-phenylacetamide derivatives is presented in Table 2.

Table 2: Illustrative SAR Matrix for Hypothetical N-Phenylacetamide Derivatives This table contains hypothetical data for illustrative purposes.

SAR Matrix (SARM) Methodologies for Chemical Space Exploration

Ligand-Receptor Interaction Modeling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is an essential tool in rational drug design, providing detailed insights into the specific molecular interactions that govern ligand binding and affinity. nih.gov This method has been widely applied to N-phenylacetamide derivatives to understand their mechanism of action at the atomic level. nih.govnih.govresearchgate.net

Docking simulations can rationalize observed biological activities and guide the design of more potent molecules. For example, in the development of N-phenylacetamide-based carbonic anhydrase inhibitors, molecular docking was performed for the most active derivatives to study their binding patterns within the active sites of four different hCA isoforms (I, II, IX, and XII). nih.govtandfonline.com The simulations revealed key interactions, such as the coordination of the deprotonated sulfonamide moiety with the catalytic zinc ion in the enzyme's active site. nih.gov Furthermore, the models showed specific hydrogen bonds and other interactions with active site residues that stabilized the ligand-receptor complex. nih.gov

In another study, N-Arylacetamide derivatives were investigated as potential urease inhibitors. royalsocietypublishing.org Molecular docking of the most potent compounds into the urease active site identified a variety of crucial interactions. These included conventional hydrogen bonds with residues like Lys716 and Glu742, as well as π-alkyl interactions between the compound's phenylacetamide ring and residues such as Val744. royalsocietypublishing.org The correlation between high in vitro activity and favorable docking scores, as seen in studies of phenoxyacetanilide derivatives against the COX-2 enzyme, further validates the utility of molecular docking as a predictive tool in drug discovery. researchgate.netsemanticscholar.org

Table 1: Summary of Modeled Ligand-Receptor Interactions for N-Phenylacetamide Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Isatin N-phenylacetamide sulfonamide | Carbonic Anhydrase I (hCA I) | His200, Zn²⁺ | Hydrogen bonding, Zinc coordination | nih.gov |

| Isatin N-phenylacetamide sulfonamide | Carbonic Anhydrase II (hCA II) | Thr199, Thr200, Zn²⁺ | Hydrogen bonding, Zinc coordination | nih.gov |

| N-Arylacetamide | Urease | Lys716, Glu742, Val744, Asp730 | Hydrogen bonding, π-Alkyl, π-Anion | royalsocietypublishing.org |

| Phenoxyacetanilide | Cyclooxygenase-2 (COX-2) | Not specified | Correlated with docking score | researchgate.netsemanticscholar.org |

Diverse Research Applications of N Phenylacetamide Chemistry

Investigation as Corrosion Inhibitors

The protection of metals from corrosive degradation is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms such as nitrogen and oxygen, are often effective corrosion inhibitors. researchgate.net Derivatives of N-phenylacetamide fit this structural profile and have been investigated for their ability to protect metals, like mild steel, in acidic environments. researchgate.net

The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface. researchgate.netresearchgate.net This forms a protective barrier that isolates the metal from the corrosive medium. researchgate.net The N-phenylacetamide moiety possesses several features that facilitate this process: the nitrogen and oxygen atoms in the amide group have lone pairs of electrons, and the phenyl ring has a delocalized π-electron system. These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, creating a stable adsorbed layer. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of these inhibitors. Potentiodynamic polarization studies have shown that N-phenylacetamide derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net EIS data can reveal an increase in polarization resistance and a decrease in double-layer capacitance upon addition of the inhibitor, which is indicative of a protective film forming at the metal/solution interface. researchgate.net The effectiveness of these compounds is dependent on their concentration, with inhibition efficiency generally increasing as the concentration rises to an optimal level. researchgate.netresearchgate.net

For the specific compound 2-ethoxy-N-phenylacetamide , the presence of the ethoxy group (-OCH₂CH₃) at the ortho position would be expected to contribute positively to its inhibition potential. The additional oxygen atom provides another active site with lone-pair electrons, enhancing the molecule's ability to adsorb onto the metal surface and form a robust protective film.

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (η%) | Technique |

|---|---|---|---|---|

| N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) | 0.01 M | 1.0 M HCl | >90% | Weight Loss |

| 2,2'-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] | Not Specified | 1 M HCl | ~96% | Electrochemical |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 mM | 1 M HCl | 90.2% | Gravimetric |

Role as Intermediates in Organic Synthesis and Functional Group Transformations

N-phenylacetamide and its derivatives are valuable intermediates in organic synthesis due to the reactivity of both the aromatic ring and the acetamide (B32628) group. wikipedia.org The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, often more so than an amino group, while also being less susceptible to oxidation. This allows for controlled functionalization of the phenyl ring.

A classic example of this is the nitration of N-phenylacetamide. The reaction with a nitrating mixture (HNO₃/H₂SO₄) yields predominantly the para-nitro product, N-(4-nitrophenyl) acetamide, which is an important precursor for dyes and pharmaceuticals. researchgate.net The acetamido group activates the ring and directs the incoming nitro group to the para position due to steric hindrance at the ortho positions. researchgate.net In the case of This compound , the ethoxy group is also a strong activating ortho-, para-director. The combined directing effects of the acetamido and ethoxy groups would strongly favor the substitution of incoming electrophiles at positions 4 and 6 (para and ortho to the ethoxy group, respectively).

Furthermore, the N-phenylacetamide core can be a building block for complex heterocyclic structures. For instance, 4-amino-N-phenylacetamide can be used as a starting material to synthesize a series of derivatives containing a 4-arylthiazole moiety. nih.gov This multi-step synthesis demonstrates several key functional group transformations:

The primary amino group is converted into an isothiocyanate (-N=C=S). nih.gov

The isothiocyanate then reacts with ammonia (B1221849) to form a thiourea (B124793) derivative. nih.gov

Finally, condensation of the thiourea with an α-halocarbonyl compound leads to the formation of the 2-amino-1,3-thiazole heterocyclic ring system. nih.gov

This sequence highlights how the N-phenylacetamide structure serves as a stable scaffold upon which other functional groups can be introduced and transformed to build molecular complexity. The conversion of one functional group into another is a fundamental concept in organic synthesis. iupac.org Amides themselves can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine, representing another important transformation. uomus.edu.iq

| Starting Functional Group | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Amine (-NH₂) | CS₂, Et₃N, BOC₂O | Isothiocyanate (-NCS) | Activation for thiourea formation |

| Isothiocyanate (-NCS) | Ammonia (NH₃) | Thiourea (-NHCSNH₂) | Precursor for thiazole ring |

| Thiourea (-NHCSNH₂) | α-bromophenylethanone | 2-Amino-1,3-thiazole ring | Heterocycle construction |

Utility in Advanced Materials Chemistry (e.g., Liquid Crystal Compounds)

In the field of advanced materials, molecules that can self-assemble into ordered states are of great interest. Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The design of molecules that exhibit liquid crystalline behavior (mesogens) often involves combining a rigid core with flexible terminal chains.

While This compound itself is not a liquid crystal, its N-phenylacetamide core possesses a degree of rigidity. This rigid unit could potentially be incorporated into a larger molecular structure to create a calamitic (rod-shaped) mesogen. Typically, such mesogens consist of a central rigid core, often containing multiple aromatic rings, and one or more flexible alkyl or alkoxy chains at the terminals. mdpi.com

The role of terminal alkoxy chains is crucial in influencing the mesomorphic properties of a compound. The length of the alkoxy chain can determine the type of liquid crystal phase (e.g., nematic, smectic) that forms and the temperature range over which the phase is stable. mdpi.com Generally, increasing the length of the terminal alkoxy chain can promote the formation of more ordered smectic phases over the less ordered nematic phase and affect the clearing point (the temperature at which the material becomes an isotropic liquid). rsc.org

| Compound (Terminal Alkoxy Group) | Melting Point (°C) | Transition Temperature (°C) | Clearing Point (°C) | Observed Mesophases |

|---|---|---|---|---|

| Hexyloxy (C₆H₁₃O-) | 105.1 | 110.8 | 128.5 | SmB, SmA |

| Octyloxy (C₈H₁₇O-) | 98.5 | 114.2 | 129.8 | SmB, SmA |

| Hexadecyloxy (C₁₆H₃₃O-) | 96.2 | 118.5 | 118.5 | SmB |

Note: SmB = Smectic B phase, SmA = Smectic A phase. Data is for 4-biphenyle-4′-alkoxybenzenamine derivatives to illustrate the principle.

Emerging Research Directions and Future Perspectives in 2 Ethoxy N Phenylacetamide Chemistry

Innovations in Synthetic Strategies for Complex 2-ethoxy-N-phenylacetamide Architectures

Modern organic synthesis seeks efficiency, atom economy, and the ability to generate molecular complexity in fewer steps. For derivatives of this compound, research is moving beyond traditional two-component reactions.

A foundational method for creating the core acetamide (B32628) linkage involves the reaction of an aniline (B41778) with an acetylating agent like chloroacetyl chloride or acetic anhydride (B1165640). ncert.nic.in The synthesis of phenoxyacetanilides, which are structurally related to 2-ethoxy-N-phenylacetamides, often involves reacting a 2-chloro-N-phenylacetamide intermediate with various phenols in the presence of a base. orientjchem.org

Innovations in this area are centered on multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to create complex products with high selectivity. arkat-usa.org For instance, derivatives of 2-phenoxy-N-phenylacetamide have been used as precursors in three-component reactions with malononitrile (B47326) and an active methylene (B1212753) reagent to synthesize novel fused pyran systems. arkat-usa.org This approach allows for the rapid assembly of hybrid molecules where the N-phenylacetamide moiety is incorporated into a larger, more complex heterocyclic architecture. arkat-usa.org Such strategies are noted for their efficiency in drug discovery and combinatorial chemistry. arkat-usa.org

Another area of innovation includes the use of alternative energy sources to drive reactions. Ultrasound-assisted synthesis, for example, has been explored as a green and efficient method for producing libraries of related compounds, offering a more rapid and environmentally friendly route compared to conventional heating. researchgate.net These advanced synthetic methods are crucial for building diverse libraries of complex this compound analogues for further study.

Table 1: Overview of Synthetic Strategies for N-Phenylacetamide Derivatives This table is interactive. Click on headers to sort.

| Synthetic Strategy | Description | Key Features | Relevant Compounds |

|---|---|---|---|

| Traditional Acetylation | Reaction of an aniline with chloroacetyl chloride or acetic anhydride. ncert.nic.in | Foundational method, straightforward. | Acetanilide (B955), 2-chloro-N-phenylacetamide. ncert.nic.inorientjchem.org |

| Williamson Ether Synthesis | Reaction of 2-chloro-N-phenylacetamide with a substituted phenol (B47542) or alcohol. orientjchem.org | Builds the ether linkage common in phenoxy/alkoxy acetamides. | 2-phenoxy-N-phenylacetamide derivatives. orientjchem.org |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more substrates to form a complex product. arkat-usa.org | High efficiency, atom economy, rapid generation of complexity. | Fused 4H-pyrans incorporating a 2-phenoxy-N-phenylacetamide core. arkat-usa.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate the reaction. researchgate.netmdpi.com | Green chemistry approach, reduced reaction times, environmentally friendly. | 1,2,3-Triazole derivatives. mdpi.com |

Development of Advanced Spectroscopic and Crystallographic Probes for Structural Insights

A precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function. For this compound and its analogues, advanced spectroscopic and crystallographic methods are indispensable tools.

Spectroscopic Characterization: Standard spectroscopic techniques provide the initial confirmation of a synthesized structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For N-phenylacetamide derivatives, characteristic absorption bands include the N-H stretch (typically around 3277-3303 cm⁻¹) and the amide C=O stretch (around 1667-1671 cm⁻¹). iucr.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom. In ¹H NMR spectra of related structures, signals for the -OCH₂- protons are readily identifiable. arkat-usa.org For example, in 2-(4-formylphenoxy)-N-(aryl)acetamide derivatives, these protons appear as a singlet around 4.85 ppm. arkat-usa.org

Mass Spectrometry (MS) confirms the molecular weight of the compound. orientjchem.org

Crystallographic Analysis: Single-crystal X-ray diffraction provides unparalleled insight into the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation: Crystallographic studies reveal the precise spatial arrangement of the molecule, such as the planarity of rings and the conformation of flexible side chains. iucr.org For instance, in a related tetrahydroisoquinoline-phenylacetamide derivative, the heterocyclic portion was found to be planar. iucr.org

Hydrogen Bonding: This technique is critical for identifying and characterizing hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O), which heavily influence crystal packing and physical properties. iucr.org In the crystal structure of N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds link molecules into infinite chains. researchgate.net These interactions are crucial for understanding crystallinity and solubility.

The data gathered from these advanced methods are essential for building accurate computational models and understanding structure-function relationships.

Table 2: Illustrative Crystallographic Data for a Related Acetamide Derivative Data for N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₁₄H₂₀N₂O₃·H₂O |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.0560 (3) |

| b (Å) | 10.2859 (6) |

| c (Å) | 10.7234 (6) |

| α (°) | 87.572 (3) |

| β (°) | 73.326 (3) |

| γ (°) | 79.876 (3) |

| Volume (ų) | 733.92 (7) |

| Z | 2 |

Frontiers in Computational Design and Prediction for this compound Systems

Computational chemistry has become a cornerstone of modern molecular science, enabling researchers to predict properties and guide synthetic efforts, thereby saving time and resources. For this compound systems, a variety of in silico methods are being applied.

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of molecules. researchgate.net From DFT, researchers can determine key parameters such as the energy of the highest occupied molecular orbital (E HOMO) and the lowest unoccupied molecular orbital (E LUMO). The energy gap (ΔE) between these orbitals is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) surfaces can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust 3D-QSAR models, researchers can predict the activity of novel, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. orientjchem.orgresearchgate.net For N-phenylacetamide derivatives, docking studies have been used to understand binding interactions with targets like cyclooxygenase (COX) enzymes and urease, providing insights into the structural basis of their inhibitory activity. orientjchem.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking, providing a more dynamic picture of the binding interactions. nih.gov

These computational tools, often used in concert, provide a powerful platform for the rational design of new this compound derivatives with desired properties.

Table 3: Computational Methods in Phenylacetamide Research This table is interactive. Click on headers to sort.

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. researchgate.netresearchgate.net | HOMO-LUMO energy gap, molecular stability, charge distribution (MEP). researchgate.net |

| Molecular Docking | Prediction of binding modes within a biological target's active site. orientjchem.orgresearchgate.net | Key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), potential biological activity. nih.gov |

| QSAR | Correlation of structural features with biological activity. nih.govacs.org | Predictive models for activity, guidance for structural modification. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and complex stability over time. nih.govresearchgate.net | Stability of ligand-receptor interactions, conformational changes. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.netsysrevpharm.org | Drug-likeness, pharmacokinetic profile. researchgate.net |

Exploration of Structure-Function Relationships beyond Traditional Paradigms

Understanding how subtle changes in molecular structure translate into significant differences in function is a central goal of chemical research. For the this compound scaffold, studies on related compounds are pushing beyond simple structure-activity relationships (SAR) to uncover more complex paradigms.

Traditional SAR often focuses on the effect of adding different functional groups at various positions on the aromatic rings. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety showed higher cytotoxic effects against a cancer cell line than those with a methoxy (B1213986) moiety. nih.gov Similarly, for N-arylacetamide derivatives evaluated as urease inhibitors, the position and nature of substituents on the N-phenylacetamide ring significantly influenced inhibitory potency. nih.gov An ethoxy carbonyl group at the para-position resulted in the most potent compound in one study. nih.gov

Emerging research, however, seeks a more holistic understanding. This involves considering the interplay of multiple factors, such as:

Conformational Effects: The ethoxy group in this compound introduces conformational flexibility. How this flexibility influences the molecule's ability to adopt the correct orientation to bind to a target is a key area of investigation, often explored through a combination of NMR, crystallography, and computational modeling.

Electrostatic Properties: Advanced computational methods like comparative molecular field analysis (CoMFA) have revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring can be a dominant factor influencing binding affinity to biological receptors. acs.org This moves beyond simply classifying groups as "electron-donating" or "electron-withdrawing" to a more nuanced, three-dimensional understanding of the electrostatic field around the molecule.

Hybrid Molecule Design: A modern paradigm involves covalently linking the this compound scaffold to other known active pharmacophores. arkat-usa.orgresearchgate.net The goal is to create hybrid molecules that may exhibit synergistic or novel functions arising from the combination of the two fragments. The synthesis of fused pyran-phenylacetamide systems is an example of this approach. arkat-usa.org

By integrating advanced synthesis, spectroscopy, and computational modeling, researchers are developing a more sophisticated understanding of how the entire molecular architecture—not just individual substituents—governs the function of this compound systems.

Table 4: Example of Structure-Activity Relationship in N-Arylacetamide Derivatives against Urease Data from a study on N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate. nih.gov

| Compound Substituent (on N-phenyl ring) | Position | IC₅₀ (µM) |

|---|---|---|

| Thiourea (B124793) (Control) | - | 22.3 ± 0.031 |

| Unsubstituted | - | 10.1 ± 0.90 |

| Ethoxy Carbonyl | para | 9.8 ± 0.023 |

| Acetamido | para | 12.6 ± 0.10 |

| Carboxymethyl | ortho | 14.1 ± 0.12 |

| Chloro | meta | 14.0 ± 0.15 |

| Methyl | meta | 15.5 ± 1.35 |

| Methoxy | ortho | 14.9 ± 1.50 |

| Chloro | ortho | 20.7 ± 0.25 |

Q & A

Basic: What are the standard synthetic routes for 2-ethoxy-N-phenylacetamide?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A general protocol includes:

- Reacting 2-chloro-N-phenylacetamide with sodium ethoxide (NaOEt) in a mixed solvent system (e.g., toluene:water, 8:2) under reflux for 5–7 hours.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and isolating the product via crystallization (ethanol) or extraction (ethyl acetate).

- Purification via column chromatography (silica gel, gradient elution) to achieve >95% purity. Confirm structure via -NMR and FTIR .

Basic: How is the purity of this compound validated in academic research?

Answer:

Purity is assessed using:

- HPLC: Reverse-phase C18 column, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.

- Melting Point Analysis: Compare observed values with literature data (e.g., 135–137°C for analogous N-phenylacetamides).

- Spectroscopy: -NMR to confirm ethoxy (–OCHCH) and acetamide (–N–CO–) functional groups .

Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Answer:

Key optimization parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate substitution reactions.

- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis.

- Stoichiometry: A 1.5:1 molar ratio of NaOEt to 2-chloro-N-phenylacetamide ensures complete conversion. Validate via kinetic studies and DOE (Design of Experiments) .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound?

Answer:

Discrepancies in -NMR or IR spectra often arise from solvent effects or impurities. Mitigation strategies:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHNO) with <2 ppm error.

- X-ray Crystallography: Resolve ambiguities in molecular geometry (e.g., ethoxy group orientation) using single-crystal diffraction (space group Cc, α = 102.13° for analogous acetamides) .

- Cross-Validation: Compare data with standardized databases (e.g., NIST Chemistry WebBook) .

Advanced: How is the biological activity of this compound evaluated in preclinical studies?

Answer:

Pharmacological assessments include:

- In Vitro Assays:

- Enzyme Inhibition: Dose-dependent inhibition of cyclooxygenase-2 (COX-2) using fluorescence-based assays.

- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HepG2), IC calculation.

- In Vivo Models:

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (evidenced in related acetamides).

- Waste Disposal: Segregate organic waste and incinerate via certified facilities to prevent environmental contamination .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the physicochemical properties of N-phenylacetamides?

Answer:

- Lipophilicity: Ethoxy groups increase logP values by ~0.5 units compared to methoxy analogs, enhancing membrane permeability.

- Solubility: Ethoxy derivatives show lower aqueous solubility (2–5 mg/mL) due to hydrophobic effects.

- Stability: Ethoxy groups resist hydrolysis better than chloro analogs under physiological pH (7.4). Quantify via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solvolysis pathways.

- Docking Studies: Model interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.